Lipolytic Count Suppression: Spirit Blue vs. Polysorbate Agar
In a comparative study of unpasteurized liquid whole egg and egg substitutes stored at 12°C for up to 10 days, Spirit Blue Agar exhibited a quantitatively significant suppression of lipolytic bacterial counts when proteolytic bacteria were present, whereas Polysorbate Emulsion Agar provided more reliable enumeration [1].
| Evidence Dimension | Lipolytic bacterial count suppression |
|---|---|
| Target Compound Data | Spirit Blue Agar: counts suppressed in presence of proteolytic bacteria |
| Comparator Or Baseline | Polysorbate Emulsion Agar: more reliable counts under same conditions |
| Quantified Difference | Qualitative observation of count suppression; exact numerical fold-change not reported. |
| Conditions | Unpasteurized liquid whole egg and egg substitutes, 12°C, up to 10 days |
Why This Matters
This demonstrates that Spirit Blue Agar (containing Opal Blue SS) may underestimate lipolytic contamination in complex food matrices containing proteolytic organisms, making it less suitable for certain quality control applications compared to Polysorbate Emulsion Agar.
- [1] Paul, M. E., & Potter, N. N. (1977). Limitation of Spirit Blue Agar for Detection of Lipolytic Microorganisms in Egg Products. Journal of Food Science, 42(5), 1402–1403. https://doi.org/10.1111/j.1365-2621.1977.tb14509.x View Source
